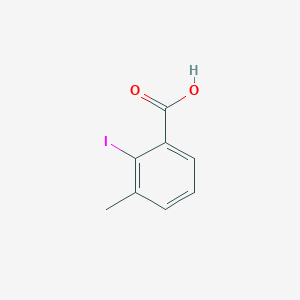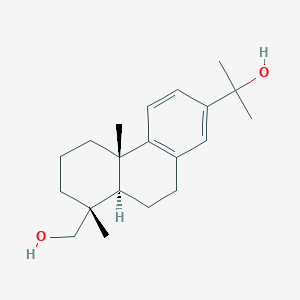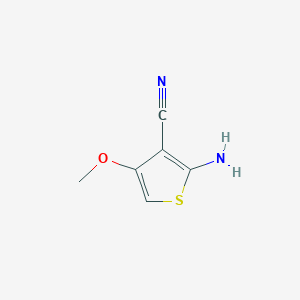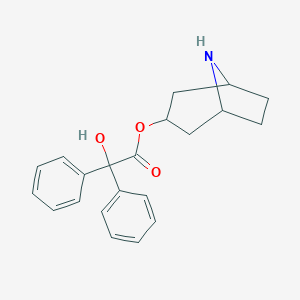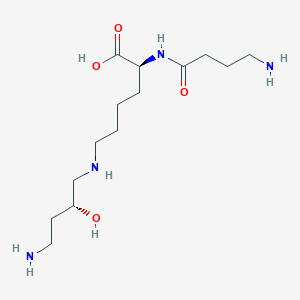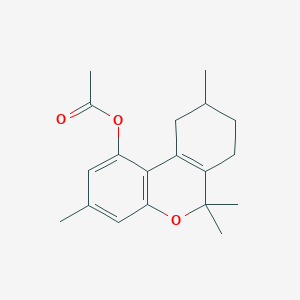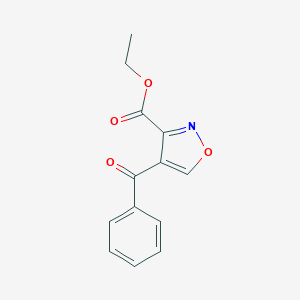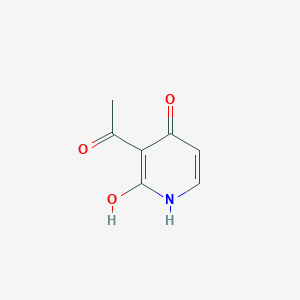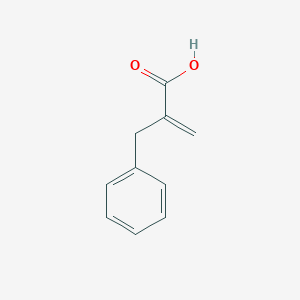
2-Benzylacrylic Acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-Benzylacrylic acid often involves palladium-catalyzed carbonylative synthesis, utilizing formic acid as a CO source. This method has been applied to produce benzylideneindolin-3-ones and benzofuran-2(3H)-ones, highlighting the utility of 2-Benzylacrylic acid derivatives in synthesizing complex organic structures with good to excellent yields and functional group tolerance (Rui Li, Xinxin Qi, Xiao‐Feng Wu, 2017); (Hao Li, Han-Jun Ai, Xinxin Qi, Jin‐Bao Peng, Xiao‐Feng Wu, 2017).
Molecular Structure Analysis
The molecular structure of 2-Benzylacrylic acid and its derivatives plays a crucial role in their reactivity and the types of chemical reactions they can undergo. The presence of a benzyl group attached to an acrylic acid moiety allows for diverse reactivity patterns, including carbonylation and decarboxylative coupling reactions, which are fundamental for synthesizing benzofurans and other complex molecules.
Chemical Reactions and Properties
2-Benzylacrylic acid derivatives engage in various chemical reactions, such as oxidative decarboxylative arylation and Suzuki-Miyaura coupling. These reactions demonstrate the compound's ability to form complex structures, including aryl benzothiazoles and benzhydrylamines, showcasing its chemical versatility (Q. Song, Qiang Feng, Mingxin Zhou, 2013); (Steven J Taylor, M. Netherton, 2006).
科学的研究の応用
Drug Delivery Systems : 2-Benzylacrylic Acid derivatives have been used in the creation of pH-sensitive drug delivery systems through radiation polymerization of hydrogels. These systems exhibit controlled drug release influenced by factors like swelling and crosslinking degrees (Mahkam, 2004).
Synthesis of Phenylacetic Acid : This acid is involved in the carbonylation of benzyl alcohol and its analogs, producing phenylacetic acid, which is useful in various chemical processes (Lin & Yamamoto, 1998).
Hydrogen Bonding Studies : Studies on hydrogen bonding in benzoic acid derivatives, including those similar to 2-Benzylacrylic Acid, have provided insights into molecular interactions, which are essential in drug design and other chemical applications (Ośmiałowski et al., 2013).
Biochemical Research : In biochemical research, 2-Benzylacrylic Acid analogs have been used to study anaerobic metabolism in bacteria, contributing to our understanding of microbial processes and potential applications in biotechnology (Bonting & Fuchs, 1996).
Photocatalysis : It is involved in photocatalyzed benzylation of olefins, demonstrating its role in advanced synthetic chemistry and potential applications in the synthesis of complex organic molecules (Capaldo et al., 2016).
Catalysis and Carbon Dioxide Utilization : 2-Benzylacrylic Acid derivatives play a role in palladium-catalyzed reactions, particularly in the synthesis of benzoic acids from aryl bromides using carbon dioxide, demonstrating its relevance in green chemistry and carbon utilization (Correa & Martín, 2009).
Glucosylation in Plants : Research in plant biochemistry has shown the involvement of 2-Benzylacrylic Acid analogs in glucosylation reactions in plants, highlighting its importance in plant physiology and potential agricultural applications (Lim et al., 2002).
Pharmaceutical Research : Studies have shown that certain derivatives of 2-Benzylacrylic Acid exhibit hypoglycemic activity, potentially binding to the same receptor sites as sulfonylureas, indicating its significance in the development of new diabetic treatments (Brown & Foubister, 1984).
Safety And Hazards
When handling 2-Benzylacrylic Acid, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention should be sought .
特性
IUPAC Name |
2-benzylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNDYESLUKWOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972138 | |
| Record name | 2-Benzylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylacrylic Acid | |
CAS RN |
5669-19-2 | |
| Record name | 2-Benzylacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5669-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-methylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWV0S2AX5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

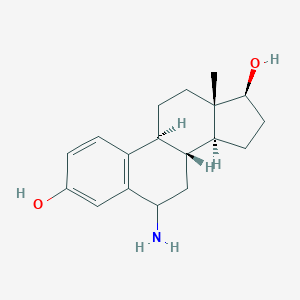
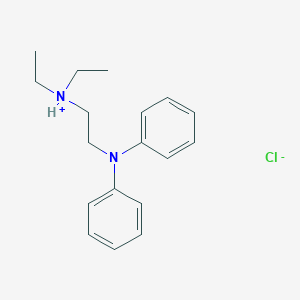
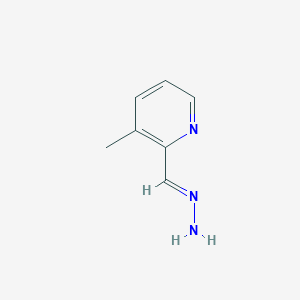
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)
